DL-Carnitine

Overview

Description

Carnitinium is a quaternary ammonium ion that is the the conjugate acid of carnitine. It has a role as a human metabolite and a mouse metabolite. It is functionally related to a gamma-amino-beta-hydroxybutyric acid. It is a conjugate acid of a carnitine.

Carnitine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Carnitine is an amino acid derivative. Carnitine facilitates long-chain fatty acid entry into mitochondria, delivering substrate for oxidation and subsequent energy production. Fatty acids are utilized as an energy substrate in all tissues except the brain.

A constituent of STRIATED MUSCLE and LIVER. It is an amino acid derivative and an essential cofactor for fatty acid metabolism.

Mechanism of Action

Target of Action

DL-Carnitine, also known as Carnitine, primarily targets the Carnitine Palmitoyltransferase (CPT) system . The CPT system is crucial in the transport of long-chain fatty acids across the inner mitochondrial membrane . It plays a significant role in fatty acid and glucose metabolism .

Mode of Action

This compound interacts with its targets by acting as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . This process is essential for the subsequent β-oxidation of these fatty acids . This compound can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .

Biochemical Pathways

This compound plays a critical role in the β-oxidation of fatty acids in the mitochondria . It is involved in the transport of fatty acids into the mitochondria for subsequent β-oxidation, a process which results in the esterification of this compound to form acylcarnitine derivatives . Additionally, this compound is involved in the removal of excess acyl groups from the body and the modulation of intracellular coenzyme A (CoA) homeostasis .

Pharmacokinetics

The homeostasis of this compound is multifaceted. Its concentrations are maintained within relatively narrow limits for normal biological functioning in their pivotal roles in fatty acid oxidation and maintenance of free CoA availability . The concentrations of this compound and its esters are achieved and maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

This compound has several molecular and cellular effects. It plays a major part in protecting cellular membranes, preventing fatty acid accumulation, modulating ketogenesis and glucogenesis, and in the elimination of toxic metabolites . It also plays a role in reducing oxidative stress, increasing expression of pro-inflammatory cytokines, and improving mitochondrial dysfunction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the anoxic environment of the human gut where oxygen-dependent this compound–metabolizing enzymes are likely inactive, this compound is metabolized differently . Moreover, temperature and osmotic stress can also affect the utilization of this compound .

Biological Activity

DL-Carnitine, a racemic mixture of L-carnitine and D-carnitine, is a compound that has garnered attention for its biological activities, particularly in energy metabolism and various health conditions. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of Carnitine

Carnitine is a quaternary ammonium compound derived from amino acids that plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation. While L-carnitine is biologically active and essential for energy metabolism, D-carnitine has been shown to have adverse effects by inhibiting carnitine-dependent processes .

Energy Metabolism:

- Fatty Acid Transport: L-carnitine facilitates the transport of fatty acids across the mitochondrial membrane, which is essential for energy production.

- Regulation of Acetyl-CoA: It helps maintain the balance between acetyl-CoA and CoA, crucial for metabolic pathways .

Antioxidant Properties:

- Carnitine exhibits antioxidant activities by reducing oxidative stress and protecting cells from damage caused by reactive oxygen species (ROS) .

Anti-inflammatory Effects:

- Studies indicate that carnitine can modulate inflammatory responses, which may be beneficial in conditions like cardiovascular diseases and metabolic disorders .

Clinical Applications

-

Exercise Performance:

A study involving 23 men demonstrated that L-carnitine supplementation (2 g/day) over nine weeks significantly improved exercise performance, increasing bench press volume and reducing post-exercise blood lactate levels . -

Primary Carnitine Deficiency (PCD):

A case study reported a patient with PCD who showed significant improvement in muscle strength and cognitive function after being treated with L-carnitine at a dose of 200 mg/kg/day. This highlights the importance of early diagnosis and treatment in improving outcomes . -

Non-Alcoholic Fatty Liver Disease (NAFLD):

Research indicates that carnitine may have beneficial effects on NAFLD by improving mitochondrial function and reducing insulin resistance. However, the exact mechanisms remain under investigation .

Comparative Studies

Table 1 summarizes key findings from studies comparing L-carnitine and D-carnitine:

| Study Focus | L-Carnitine Effects | D-Carnitine Effects |

|---|---|---|

| Exercise Performance | Enhanced performance, reduced lactate levels | No beneficial effects noted |

| Metabolic Regulation | Promotes lipid catabolism | Inhibits lipid catabolism, induces lipotoxicity |

| Antioxidant Activity | Reduces oxidative stress | No significant antioxidant activity |

| Clinical Outcomes in PCD | Improves muscle strength and cognitive function | Not applicable; may exacerbate deficiency |

Safety and Dosage Considerations

L-carnitine is generally considered safe when used within recommended dosages (up to 2000 mg/day). However, high doses can lead to gastrointestinal discomfort and other mild side effects . D-carnitine, on the other hand, has been associated with potential adverse effects due to its inhibitory action on carnitine metabolism .

Properties

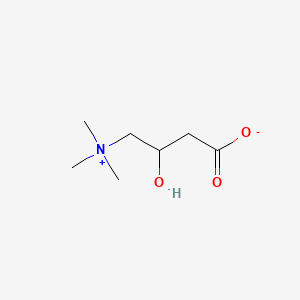

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIQHXFUZVPYII-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16NO3+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does carnitine interact with its target to exert its biological effects?

A1: Carnitine primarily interacts with carnitine palmitoyltransferase I (CPT I), an enzyme located on the outer mitochondrial membrane. This interaction allows long-chain fatty acids to be transported across the mitochondrial membrane for beta-oxidation, a process that generates energy within the mitochondria [, ].

Q2: What are the downstream effects of carnitine supplementation on energy metabolism?

A2: Carnitine supplementation can increase muscle carnitine content and potentially enhance fatty acid oxidation [, , ]. This can lead to increased energy production, particularly during exercise, and potentially improve endurance capacity [, ]. Carnitine may also help regulate the ratio of acyl-CoA to free CoA within the mitochondria, further contributing to efficient energy metabolism [].

Q3: Does carnitine supplementation affect glucose metabolism?

A3: Studies have shown that increasing myocardial carnitine levels can significantly increase glucose oxidation rates in isolated rat hearts []. This effect is particularly relevant during reperfusion of ischemic hearts, where high levels of fatty acids can inhibit glucose oxidation [].

Q4: What is the molecular formula and weight of carnitine?

A4: The molecular formula of carnitine is C₇H₁₅NO₃, and its molecular weight is 161.2 g/mol.

Q5: Is there spectroscopic data available for carnitine?

A5: Spectroscopic data for carnitine and its acyl esters has been characterized using techniques like Fast Atom Bombardment Mass Spectrometry (FAB-MS), Gas Chromatography/Chemical Ionization Mass Spectrometry (GC/CIMS), Electrospray Ionization Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry (MALDI-MS) []. These techniques allow for the identification and quantification of carnitine and its various acyl esters in biological samples.

Q6: What is the stability of carnitine under various storage conditions?

A6: Carnitine, in its various forms like L-carnitine and propionyl-L-carnitine, has been investigated for its stability in different formulations and storage conditions. Specific information regarding stability under various conditions can be found in the relevant research articles.

Q7: Have computational methods been used to study carnitine and its interactions?

A7: While the provided research excerpts do not delve into computational studies, computational chemistry and modeling techniques could be employed to investigate carnitine's interactions with enzymes like CPT I, explore its binding affinities, and potentially design novel carnitine analogs with enhanced properties.

Q8: How do structural modifications of carnitine affect its activity?

A9: Structural modifications of carnitine, such as esterification with different acyl groups, can significantly alter its biological activity. For instance, propionyl-L-carnitine has been shown to exhibit protective effects against erythrocyte and low-density lipoprotein peroxidation [], while bromoacetyl-L-carnitine acts as an inhibitor of carnitine acetyltransferase [].

Q9: What are some strategies to improve the stability, solubility, or bioavailability of carnitine?

A10: Research on carnitine delivery often focuses on optimizing its absorption and bioavailability. Studies explore different routes of administration, including oral and intravenous, to understand their impact on carnitine levels in various tissues [, , ].

Q10: What are the SHE regulations surrounding the production and use of carnitine?

A10: The provided research primarily focuses on the biological effects of carnitine. For specific SHE regulations related to carnitine production and use, consult relevant regulatory agencies and guidelines.

Q11: How is carnitine absorbed, distributed, metabolized, and excreted (ADME) in the body?

A12: Carnitine is absorbed in the small intestine and transported to various tissues, primarily the liver and muscles. It is excreted primarily in the urine, with a portion undergoing enterohepatic circulation []. Studies have explored the impact of factors like dialysis on carnitine levels, highlighting the importance of understanding its pharmacokinetics in specific patient populations [, , ].

Q12: What are the typical plasma concentrations of carnitine following administration?

A12: Plasma carnitine levels vary depending on factors like dosage, route of administration, and individual patient characteristics.

Q13: What are some in vitro and in vivo models used to study carnitine's effects?

A14: Researchers employ a range of in vitro and in vivo models to investigate the effects of carnitine. In vitro studies often utilize isolated cells, such as hepatocytes [] or muscle cells, to examine carnitine's impact on cellular processes like fatty acid oxidation or oxidative stress responses [, ]. Animal models, such as rats [, , ] and mice [], allow for the investigation of carnitine's effects on whole-body metabolism, exercise performance, and various disease states.

Q14: What is the evidence for carnitine's efficacy in specific clinical conditions?

A14: Carnitine supplementation has been investigated for its potential benefits in various clinical conditions, including:

- Chronic Kidney Disease: Carnitine deficiency is prevalent in patients with chronic kidney disease, particularly those on dialysis [, , ]. Studies have explored carnitine supplementation's potential to alleviate anemia [, ], improve cardiac function [], and address dialysis-related complications like hypotension, cramps, and fatigue [, , ].

Q15: What are some strategies to enhance carnitine delivery to specific tissues?

A15: Research on carnitine delivery explores various strategies to improve its uptake and utilization by target tissues. This includes investigating different routes of administration, such as oral versus intravenous, and developing novel delivery systems, like liposomes or nanoparticles, to enhance its bioavailability and tissue-specific targeting.

Q16: Are there biomarkers to assess carnitine status and predict its efficacy?

A19: Measuring plasma or serum carnitine levels is a common method to assess carnitine status [, ]. Additionally, evaluating the levels of specific acylcarnitines, such as long-chain acylcarnitines, can provide insights into fatty acid oxidation and potential carnitine deficiency [, , ].

Q17: What analytical methods are used to quantify carnitine and its metabolites?

A17: Several analytical techniques are employed to quantify carnitine and its acylcarnitine esters in biological samples. These include:

- High-Performance Liquid Chromatography (HPLC): This versatile technique, often coupled with pre-column ultraviolet derivatization, allows for the separation and quantification of carnitine and acylcarnitines in various biological matrices [].

- Mass Spectrometry (MS): MS-based methods, such as FAB-MS, GC/CIMS, ESI-MS, and MALDI-MS, offer high sensitivity and specificity in identifying and quantifying carnitine and its acyl esters [, ].

Q18: What is the environmental impact of carnitine production and disposal?

A18: The research provided focuses primarily on the biological and clinical aspects of carnitine. Assessing the environmental impact of carnitine production and disposal would require a separate analysis considering factors like manufacturing processes, waste streams, and potential ecotoxicological effects.

Q19: What factors influence the dissolution and solubility of carnitine?

A19: Carnitine's dissolution and solubility can be influenced by factors like pH, temperature, and the presence of other excipients in formulations.

Q20: Are the analytical methods used to measure carnitine validated?

A20: Analytical methods for measuring carnitine and its metabolites are typically validated following established guidelines to ensure accuracy, precision, and specificity.

Q21: What measures are in place to ensure the quality and safety of carnitine products?

A21: Quality control and assurance measures for carnitine products typically involve adhering to Good Manufacturing Practices (GMP) and conducting rigorous testing throughout the manufacturing process to meet regulatory standards and ensure product safety and efficacy.

Q22: Does carnitine induce any immunological responses?

A22: The research excerpts provided do not indicate that carnitine induces significant immunological responses.

Q23: Does carnitine interact with drug transporters?

A26: While the provided research does not focus on drug-transporter interactions, it's important to note that carnitine itself relies on specific transporters, like the carnitine transporter OCTN2, for its uptake into cells [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.